2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound known for its potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic heterocycle, and is functionalized with a piperazine ring and a chlorinated phenyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated phenyl group: This step involves the coupling of the pteridine core with 3-chloro-4-methylphenylamine using a suitable coupling reagent such as EDCI or DCC.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
Final functionalization: The ethanol group is introduced via alkylation reactions, typically using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-(4-(4-((3-Chloro-4-methylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pteridine core, coupled with the chlorinated phenyl and piperazine moieties, makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-[4-[4-(3-chloro-4-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-13-2-3-14(12-15(13)20)23-18-16-17(22-5-4-21-16)24-19(25-18)27-8-6-26(7-9-27)10-11-28/h2-5,12,28H,6-11H2,1H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWAGBXVOUGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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